molecular formula C8H13NO2 B1599344 2-(1-Methylpiperidin-4-ylidene)acetic acid CAS No. 759457-29-9

2-(1-Methylpiperidin-4-ylidene)acetic acid

Cat. No.: B1599344
CAS No.: 759457-29-9
M. Wt: 155.19 g/mol
InChI Key: FSANUZUEUHEXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-4-ylidene)acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPAA is a derivative of piperidine and has a unique structure that makes it an attractive molecule for studying its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • A study by Ikram et al. (2015) explored the synthesis and characterization of amino acid Schiff base ligands and their metal complexes, which included a compound related to 2-(1-Methylpiperidin-4-ylidene)acetic acid. These complexes were studied for their thermal stabilities and free radical scavenging properties (Ikram et al., 2015).

Biological Activities

  • Research by Sivakumar et al. (2013) synthesized derivatives related to this compound and evaluated their acetylcholinesterase (AChE) inhibitory activity. One compound showed significant potency with an IC50 value of 1.86 μmol/L (Sivakumar et al., 2013).
  • Nasser et al. (2010) reported on the antimicrobial activity of newly prepared derivatives of this compound, demonstrating their effectiveness against several bacterial and fungal organisms (Nasser et al., 2010).

Chemical Reactions and Interactions

  • A study by Grasa et al. (2003) discussed the role of related N-heterocyclic carbenes as efficient catalysts in transesterification involving esters and alcohols, which can be linked to the chemical behavior of this compound (Grasa et al., 2003).

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSANUZUEUHEXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424414
Record name (1-Methylpiperidin-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759457-29-9
Record name (1-Methylpiperidin-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylpiperidin-4-ylidene)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Methylpiperidin-4-ylidene)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(1-Methylpiperidin-4-ylidene)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1-Methylpiperidin-4-ylidene)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1-Methylpiperidin-4-ylidene)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(1-Methylpiperidin-4-ylidene)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.